molecular formula C12H18FNO3 B8529597 2-Fluoro-3-(methoxymethoxy)-6-(neopentyloxy)pyridine

2-Fluoro-3-(methoxymethoxy)-6-(neopentyloxy)pyridine

Cat. No. B8529597
M. Wt: 243.27 g/mol
InChI Key: JIGRBNMAKWKZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(methoxymethoxy)-6-(neopentyloxy)pyridine is a useful research compound. Its molecular formula is C12H18FNO3 and its molecular weight is 243.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-(methoxymethoxy)-6-(neopentyloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(methoxymethoxy)-6-(neopentyloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-3-(methoxymethoxy)-6-(neopentyloxy)pyridine

Molecular Formula

C12H18FNO3

Molecular Weight

243.27 g/mol

IUPAC Name

6-(2,2-dimethylpropoxy)-2-fluoro-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C12H18FNO3/c1-12(2,3)7-16-10-6-5-9(11(13)14-10)17-8-15-4/h5-6H,7-8H2,1-4H3

InChI Key

JIGRBNMAKWKZLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=NC(=C(C=C1)OCOC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-fluoro-6-(neopentyloxy)pyridine (5.6 g, 21.36 mmol) in THF (50 mL) was cooled to −100° C. and a solution of n-butyllithium (1.6M in hexane; 14.69 mL, 23.50 mmol) was added drop wise. The reaction mixture was allowed to stir for 10 min at −100° C. Triisopropyl borate (7.35 mL, 32.0 mmol) was added and the reaction mixture was allowed to warm to rt. Aqueous NaOH solution (5M; 29.9 mL, 150 mmol) was added, followed by hydrogen peroxide (30%; 15.28 mL, 150 mmol). The reaction mixture was allowed to stir for 30 min at rt. The reaction mixture was acidified with 2N HCl and extracted with EtOAc. The organic phase was separated and dried over MgSO4. The solvent was removed under reduced pressure, the residue was dissolved in acetone (50 mL) and the solution was cooled to 0° C. K2CO3 (3.25 g, 23.50 mmol) was added, followed by chloromethyl methyl ether (1.785 mL, 23.50 mmol). After 30 min, additional K2CO3 (3.25 g, 23.50 mmol) and chloromethyl methyl ether (1.785 mL, 23.50 mmol) were added and the reaction mixture was warmed to rt. After 2 h brine and diethyl ether were added. The organic was separated and dried over magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by flash chromatography (0-20% EtOAc/hexanes) to yield 2-fluoro-3-(methoxymethoxy)-6-(neopentyloxy)pyridine (2.88 g, 11.84 mmol).
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50 mL
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14.69 mL
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7.35 mL
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29.9 mL
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15.28 mL
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3.25 g
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3.25 g
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1.785 mL
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